molecular formula C12H11F2N3 B13437247 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13437247
M. Wt: 235.23 g/mol
InChI Key: CCFJHLNFRXLQSO-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C12H11F2N3

Molecular Weight

235.23 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H11F2N3/c13-8-1-2-10(14)9(5-8)11-6-16-12-7-15-3-4-17(11)12/h1-2,5-6,15H,3-4,7H2

InChI Key

CCFJHLNFRXLQSO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=C(C=CC(=C3)F)F)CN1

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds can yield the desired heterocyclic structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:

Biological Activity

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a synthetic compound notable for its unique bicyclic structure incorporating both imidazole and pyrazine rings. The difluorophenyl group enhances its chemical properties and potential biological activity. This article explores its biological activity, particularly its interaction with the P2X7 receptor and other relevant pathways.

  • Molecular Formula : C12H11F2N3
  • Molecular Weight : Approximately 236.22 g/mol
  • Structure : The compound features a bicyclic framework that contributes to its pharmacological profile.

Research indicates that this compound may function as an antagonist at the P2X7 receptor. This receptor is crucial in mediating inflammatory responses and pain signaling. The inhibition of ATP-induced signaling through this receptor suggests potential therapeutic applications in treating pain and inflammatory diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • P2X7 Receptor Modulation : Preliminary studies indicate that the compound may inhibit ATP signaling through the P2X7 receptor.
  • Potential Therapeutic Applications : Given its mechanism of action, it may be useful in developing treatments for conditions involving chronic pain and inflammation.

Comparative Analysis with Related Compounds

The following table presents a comparison of structurally similar compounds along with their similarity scores:

Compound NameMolecular FormulaSimilarity Score
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineC10H10N40.98
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineC10H10BrN30.79
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineC11H12N40.73
2-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineC11H9F3N40.82

The uniqueness of this compound lies in its specific difluorophenyl substitution which may enhance its lipophilicity and receptor binding properties compared to similar structures lacking such substituents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to tetrahydroimidazo[1,2-a]pyrazines:

  • P2X7 Receptor Antagonism : A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyrazines exhibit significant antagonistic effects on the P2X7 receptor. These findings suggest that further exploration of this class could yield novel therapeutic agents for inflammatory conditions .
  • Inhibition Studies : Compounds structurally related to this compound have shown varying degrees of inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, derivatives were evaluated for their selectivity and potency as MAO-B inhibitors in neurodegenerative disease models .

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